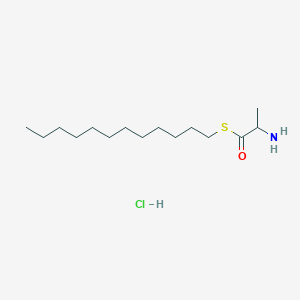![molecular formula C14H14N2O2 B14339876 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol CAS No. 104354-91-8](/img/structure/B14339876.png)
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is an organic compound characterized by its unique structure, which includes a phenyl group, a phenyldiazenyl group, and a peroxol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol typically involves the reaction of phenylhydrazine with acetophenone in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different products.
Reduction: The phenyldiazenyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include phenylacetic acid derivatives.
Reduction: Products include phenylhydrazine derivatives.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress in biological systems. The phenyldiazenyl group can interact with nucleophiles, leading to various biochemical reactions. These interactions can modulate cellular pathways and influence biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,2-ethanediol: Similar structure but lacks the phenyldiazenyl and peroxol groups.
Phenylhydrazine: Contains the phenyldiazenyl group but lacks the phenyl and peroxol groups.
Acetophenone: Contains the phenyl group but lacks the phenyldiazenyl and peroxol groups.
Uniqueness
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is unique due to the presence of both the phenyldiazenyl and peroxol groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104354-91-8 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(1-hydroperoxy-1-phenylethyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O2/c1-14(18-17,12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11,17H,1H3 |
InChI-Schlüssel |
GOSXEJXYBBCMAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(N=NC2=CC=CC=C2)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


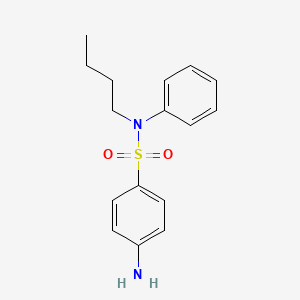
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)

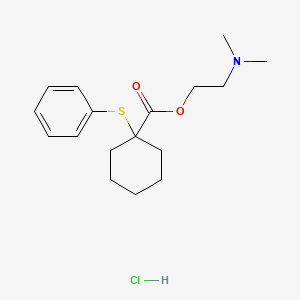
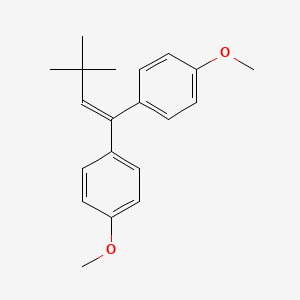
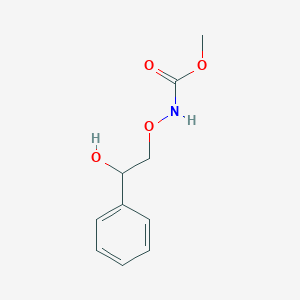
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
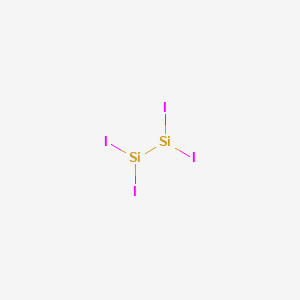
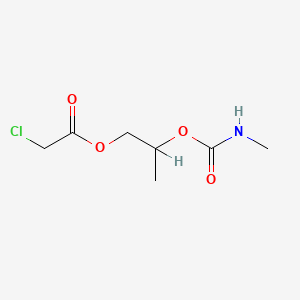
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
